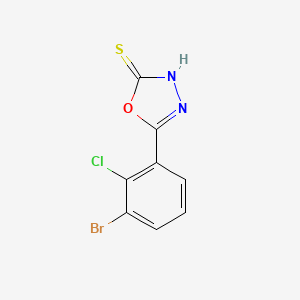
5-(3-Bromo-2-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(3-Bromo-2-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione” belongs to the class of organic compounds known as oxadiazoles. These are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,3,4-oxadiazole ring attached to a phenyl ring which is substituted at the 3-position with a bromine atom and at the 2-position with a chlorine atom .Chemical Reactions Analysis
Oxadiazoles can participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions at the carbon atoms of the oxadiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of halogens (bromine and chlorine) in the compound could increase its density and boiling point compared to similar compounds without halogens .科学的研究の応用
Corrosion Inhibition
One notable application of oxadiazole derivatives is in the field of materials science, particularly in corrosion inhibition. The study by Kalia et al. (2020) delves into the corrosion inhibition efficiency of two newly synthesized oxadiazole derivatives on mild steel in a hydrochloric acid solution. These derivatives demonstrated high inhibition efficiency, attributed to their adsorption on the steel surface, which was further supported by surface analysis and computational simulations (Kalia et al., 2020).
Antimicrobial and Anti-inflammatory Applications
Oxadiazole derivatives have also been explored for their antimicrobial and anti-inflammatory properties. For instance, a study highlighted the synthesis and antimicrobial evaluation of Mannich bases bearing the 1,3,4-oxadiazoline ring system, demonstrating promising antimicrobial activities (JagadeeshPrasad et al., 2015). Another study focused on the synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones, indicating significant anti-inflammatory potential with low gastric ulceration incidence (Koksal et al., 2013).
Fungicidal Properties
The fungicidal properties of oxadiazole derivatives were investigated against Rhizoctonia solani, a major disease-causing agent in rice. This study found that certain thiadiazole derivatives exhibited higher fungicidal activity, emphasizing the role of structural features in their biological efficacy (Chen et al., 2000).
Tuberculostatic Activity
Additionally, some 5-aryl(hetaryl)-1,3,4-oxadiazole-2-thiones and their derivatives have been examined for their antimicrobial and tuberculostatic activities. This research effort resulted in the identification of new compounds with potential antimicrobial and tuberculostatic properties, broadening the spectrum of therapeutic applications for oxadiazole derivatives (Krasovskii et al., 2000).
Safety and Hazards
特性
IUPAC Name |
5-(3-bromo-2-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2OS/c9-5-3-1-2-4(6(5)10)7-11-12-8(14)13-7/h1-3H,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQLTZLKHZGORG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)C2=NNC(=S)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromo-2-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-({4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylanilino}sulfonyl)benzenecarboxylate](/img/structure/B2982911.png)
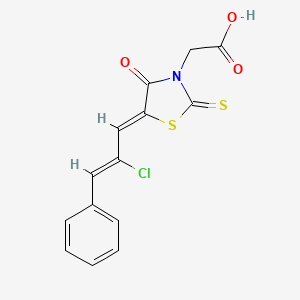
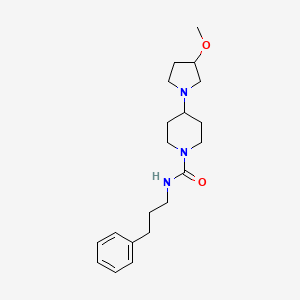
![Benzo[d]thiazol-2-yl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone](/img/structure/B2982915.png)
![5-(2-methoxybenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2982917.png)
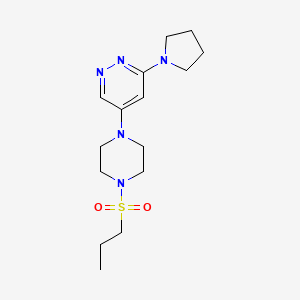
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B2982919.png)
![(E)-4-(Dimethylamino)-N-[[5-(1-hydroxyethyl)-6-methylpyridin-2-yl]methyl]but-2-enamide](/img/structure/B2982922.png)
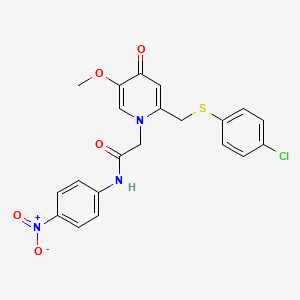
![N-(tert-butyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2982926.png)


![ethyl 2-oxo-2-((2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate](/img/structure/B2982933.png)